molecular formula C8H8F3N B1524571 3-(2,2,2-Trifluoroethyl)aniline CAS No. 768335-16-6

3-(2,2,2-Trifluoroethyl)aniline

Cat. No.: B1524571
CAS No.: 768335-16-6
M. Wt: 175.15 g/mol
InChI Key: FHLUOUXEXWHPHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(2,2,2-Trifluoroethyl)aniline is C8H8F3N . The molecular weight is 175.15 .


Chemical Reactions Analysis

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .


Physical And Chemical Properties Analysis

This compound is a highly polar compound with a dipole moment of 3.53D. It is soluble in organic solvents such as ethanol, methanol, chloroform, and dichloromethane, but it is insoluble in water. Its refractive index is 1.482, and it has a flash point of 76 °C.

Scientific Research Applications

Catalysis and Organic Synthesis

3-(2,2,2-Trifluoroethyl)aniline is utilized in catalytic processes and organic synthesis. For instance, Luo et al. (2015) developed a method for N-trifluoroethylation of anilines using silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane. This process is thought to involve a silver carbene as a key step (Luo et al., 2015). Also, Trofymchuk et al. (2012) reported the synthesis of C-(2,2,2-trifluoroethyl)aniline isomers from nitrophenylacetic acids, showcasing a pathway to obtain trifluoroethyl-substituted nitrobenzenes and anilines (Trofymchuk et al., 2012).

Spectroscopic Studies

The compound's utility extends to spectroscopic studies, as shown by Arjunan et al. (2011). They conducted a comprehensive spectroscopic and quantum chemical electronic structure investigation of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, revealing insights into their vibrational, structural, thermodynamic, and electronic properties (Arjunan et al., 2011).

Electrocatalysis

In the field of electrocatalysis, Talukdar et al. (2020) explored rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, demonstrating enhanced electrochemical CO2 reduction efficiencies with these aniline-substituted catalysts (Talukdar et al., 2020).

Nonlinear Optical Materials

Revathi et al. (2017) studied the vibrational analysis of trifluoromethylanilines, including 4-chloro-3-(trifluoromethyl)aniline, and highlighted their potential utility in nonlinear optical (NLO) materials. They provided detailed insights into the effects of substituents on structural and electronic properties of these compounds (Revathi et al., 2017).

Gas Sensing Technology

Shoji and Freund (2001) demonstrated the use of poly(aniline), a related compound, in gas sensors, exploiting the inductive effect on the pK(a) of poly(aniline) to produce active sensing elements, indicating a potential application area for related aniline derivatives (Shoji & Freund, 2001).

Safety and Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroethyl methacrylate, indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed or if inhaled . It is advised to use personal protective equipment, avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLUOUXEXWHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768335-16-6
Record name 3-(2,2,2-trifluoroethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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